Product packaging for 1-(2-Nitrophenyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 62537-80-8)

1-(2-Nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B12887668
CAS No.: 62537-80-8
M. Wt: 204.19 g/mol
InChI Key: UXYFQCXZOYVDLL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-pyrazol-4-amine is a chemical building block belonging to the aminopyrazole class, a privileged scaffold in medicinal chemistry known for its broad therapeutic potential. This compound features a pyrazole heterocycle substituted with an amine group at the 4-position and a 2-nitrophenyl group at the 1-nitrogen. The nitro group is a strong electron-withdrawing moiety, while the amine provides a nucleophilic site for further functionalization, making this compound a versatile intermediate for the synthesis of more complex molecules. Aminopyrazole derivatives are extensively investigated in scientific research for their diverse biological activities. The core pyrazole structure is a key pharmacophore in several approved drugs and candidates in clinical trials, particularly in oncology. For instance, aminopyrazole-based compounds are recognized as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) . The bioisosteric replacement of other aromatic systems with the pyrazole ring has proven to be a successful strategy for optimizing the potency, selectivity, and drug-like properties of lead compounds in drug discovery campaigns . Specifically, nitrophenyl-substituted pyrazole scaffolds have demonstrated significant promise in antimicrobial research. Isomeric analogues of this compound have been synthesized and evaluated for their antifungal activity against pathogens like C. albicans and C. neoformans . Theoretical studies on such isomers suggest that the nitrophenyl substitution pattern influences the molecule's electronic properties and softness, which may correlate with its biological activity by affecting interactions with cellular targets . As a research tool, this compound serves as a critical precursor for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies, especially in the search for new anticancer and anti-infective agents . This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O2 B12887668 1-(2-Nitrophenyl)-1H-pyrazol-4-amine CAS No. 62537-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYFQCXZOYVDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492847
Record name 1-(2-Nitrophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62537-80-8
Record name 1-(2-Nitrophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 2 Nitrophenyl 1h Pyrazol 4 Amine

Retrosynthetic Analysis Approaches for the Target Compound

A logical retrosynthetic analysis of 1-(2-Nitrophenyl)-1H-pyrazol-4-amine suggests several viable disconnection pathways. The most straightforward approach involves two key disconnections: the C-N bond between the pyrazole (B372694) nitrogen and the 2-nitrophenyl group, and the bonds forming the pyrazole ring itself.

Disconnection 1: N-Arylation

The bond between the pyrazolic nitrogen (N1) and the 2-nitrophenyl ring can be disconnected, leading to 4-amino-1H-pyrazole and a suitable 2-nitrophenylating agent, such as 1-halo-2-nitrobenzene. This simplifies the synthesis to the preparation of the 4-aminopyrazole core and a subsequent N-arylation reaction.

Disconnection 2: Pyrazole Ring Formation

Further disconnection of the 4-aminopyrazole intermediate reveals common strategies for pyrazole synthesis.

Cyclocondensation: Breaking the N1-C5 and N2-C3 bonds leads to a substituted hydrazine (B178648), specifically (2-nitrophenyl)hydrazine, and a three-carbon synthon equivalent to a 4-amino-1,3-dicarbonyl compound or its masked form.

Cycloaddition: Alternatively, a [3+2] cycloaddition approach would disconnect the pyrazole into a nitrile imine derived from a 2-nitrophenyl precursor and an appropriate acetylene (B1199291) or alkene equivalent bearing an amino or masked amino group.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Synthesis of the Pyrazole Core Precursors

The formation of the substituted pyrazole ring is a critical step in the synthesis of the target molecule. The two predominant methods for constructing the pyrazole core are cyclocondensation reactions and nitrile imine cycloadditions.

Cyclocondensation Reactions in Pyrazole Formation

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.govmdpi.com This approach is highly versatile and can be adapted to produce a wide range of substituted pyrazoles.

In the context of synthesizing this compound, this would involve the reaction of (2-nitrophenyl)hydrazine with a suitable three-carbon building block containing a masked amino group at the C2 position (which will become the C4 position of the pyrazole). A key precursor for this would be a derivative of malononitrile (B47326) or cyanoacetic acid. For instance, reacting (2-nitrophenyl)hydrazine with ethoxymethylenemalononitrile (B14416) would directly lead to a 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, which can be further transformed. rsc.org

The regioselectivity of the cyclocondensation can sometimes be an issue with unsymmetrical 1,3-dicarbonyls, potentially leading to a mixture of regioisomers. nih.gov However, the use of specific precursors can often direct the reaction towards the desired isomer.

Precursor 1Precursor 2ConditionsProductRef
(2-Nitrophenyl)hydrazineEthoxymethylenemalononitrileReflux in ethanol (B145695)5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile rsc.org
(2-Nitrophenyl)hydrazine2-Formyl-3-oxopropanenitrileAcid or base catalysisThis compoundN/A
(2-Nitrophenyl)hydrazine3,3-Dimethoxy-2-aminopropanenitrileAcid catalysisThis compoundN/A

Table 1: Illustrative Cyclocondensation Reactions for Pyrazole Synthesis

Nitrile Imine Cycloaddition Strategies

A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a nitrile imine with a suitable dipolarophile. acs.orgnih.gov Nitrile imines are typically generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. bas.bg

For the synthesis of the target molecule, a nitrile imine bearing the 2-nitrophenyl group would be generated and reacted with an acetylene or alkene derivative containing an amino group or a precursor. For example, reacting a 2-nitrophenyl-substituted hydrazonoyl chloride with a base in the presence of cyanoacetylene (B89716) could yield the desired pyrazole framework. The regioselectivity of this cycloaddition is generally high and dictated by the electronic properties of the nitrile imine and the dipolarophile. beilstein-journals.org

Nitrile Imine PrecursorDipolarophileConditionsProductRef
N-(2-Nitrophenyl)benzhydrazonoyl chlorideCyanoacetyleneBase (e.g., Triethylamine)4-Cyano-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole acs.orgresearchgate.net
N-(2-Nitrophenyl)formohydrazonoyl chlorideAminoacetyleneBase (e.g., Triethylamine)This compoundN/A

Table 2: Representative Nitrile Imine Cycloaddition Reactions

Introduction of the Nitrophenyl Moiety

Once the pyrazole core, specifically 4-amino-1H-pyrazole, is synthesized, the final key step is the introduction of the 2-nitrophenyl group at the N1 position. This is typically achieved through N-arylation methodologies or as part of a sequential functionalization strategy.

N-Arylation Methodologies for Pyrazole Systems

N-arylation of pyrazoles is a well-established transformation that can be accomplished using various methods, most notably transition-metal-catalyzed cross-coupling reactions.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic method. rsc.org This typically involves reacting the pyrazole with an aryl halide (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene) in the presence of a copper catalyst and a base. Modern variations of this reaction utilize various ligands to improve efficiency and substrate scope. organic-chemistry.org

Palladium-catalyzed N-arylation, or the Buchwald-Hartwig amination, is another powerful tool. organic-chemistry.org This method often employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the pyrazole with an aryl halide or triflate. A notable development is the use of nitroarenes directly as arylating agents in palladium-catalyzed reactions, offering a more atom-economical approach. rsc.org

Transition-metal-free N-arylation methods have also been developed, for instance, using diaryliodonium salts as the aryl source. nih.gov These reactions can proceed under mild conditions without the need for a metal catalyst.

Pyrazole SubstrateArylating AgentCatalyst/ConditionsProductRef
4-Amino-1H-pyrazole1-Chloro-2-nitrobenzeneCuI, Base (e.g., K2CO3), LigandThis compound rsc.orgorganic-chemistry.org
4-Amino-1H-pyrazole1-Bromo-2-nitrobenzenePd(OAc)2, Ligand (e.g., Xantphos), BaseThis compound organic-chemistry.org
4-Amino-1H-pyrazoleBis(2-nitrophenyl)iodonium tetrafluoroborateAqueous ammoniaThis compound nih.gov
4-Amino-1H-pyrazole1,2-DinitrobenzenePd catalystThis compound rsc.org

Table 3: N-Arylation Methods for Pyrazole Functionalization

Sequential Functionalization of Pyrazole Rings

A more advanced strategy involves the sequential functionalization of the pyrazole ring, allowing for precise control over the substitution pattern. nih.gov This approach is particularly useful for constructing highly substituted or complex pyrazoles.

This strategy might begin with a pre-functionalized pyrazole, for example, a pyrazole with protecting groups at certain positions. Regioselective metalation (e.g., lithiation or magnesiation) followed by quenching with an electrophile can be used to introduce substituents at specific carbons of the pyrazole ring. nih.govacs.org

For the target molecule, one could envision a scenario starting with a protected 1H-pyrazole. Sequential C-H functionalization could be employed to introduce the amino group (or a precursor) at the 4-position, followed by N-arylation with a 2-nitrophenyl source. The use of directing groups can facilitate regioselective C-H activation and subsequent functionalization.

This stepwise approach offers high control but may involve more synthetic steps compared to convergent strategies like cyclocondensation with a pre-formed hydrazine.

Amination of the Pyrazole Ring at the C-4 Position

The introduction of an amino group at the C-4 position of the pyrazole core is a key transformation in the synthesis of the target molecule. This can be achieved through either direct amination of a pre-formed pyrazole ring or by constructing the ring with a precursor functional group at the C-4 position that can be subsequently converted to an amine.

Direct amination of the pyrazole ring at the C-4 position typically involves the coupling of a C-4 functionalized pyrazole with an amine source. A common strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach requires a pyrazole substrate bearing a leaving group, most commonly a halogen, at the C-4 position.

Research has demonstrated the feasibility of palladium-catalyzed amination on the pyrazole scaffold. For instance, efficient methods for the amination of unprotected bromopyrazoles have been developed using palladium precatalysts based on bulky biarylphosphine ligands like tBuBrettPhos. nih.gov These reactions proceed under mild conditions and are tolerant of a wide range of amine coupling partners. nih.govacs.org

Copper-catalyzed C-N coupling reactions also present a viable route for the amination of 4-halopyrazoles. Studies have shown that CuI can effectively mediate the coupling of 4-iodo-1H-1-tritylpyrazole with various alkylamines, particularly those possessing a β-hydrogen. nih.gov The choice between palladium and copper catalysis can depend on the specific nature of the amine coupling partner. nih.gov

Table 1: Comparison of Catalytic Systems for C-4 Amination of Halopyrazoles

Catalyst System Halopyrazole Substrate Amine Scope Key Features
Pd(dba)₂ / tBuDavePhos 4-Bromo-1-tritylpyrazole Aryl- or alkylamines lacking β-hydrogen More effective for aryl and specific alkylamines
CuI 4-Iodo-1-tritylpyrazole Alkylamines with β-hydrogen Effective for primary alkylamines
Pd precatalyst / tBuBrettPhos 4-Bromo-1H-pyrazole Various aliphatic and aromatic amines Mild conditions, broad scope

This table summarizes findings from studies on related pyrazole compounds to illustrate general principles applicable to the synthesis of the target molecule.

An alternative and widely used strategy for introducing the C-4 amino group is through the reduction of a C-4 nitro substituent. This method involves the initial synthesis of a 1-(2-nitrophenyl)-4-nitro-1H-pyrazole intermediate. The subsequent reduction of the nitro group on the pyrazole ring provides the desired 4-amine.

Catalytic hydrogenation is a common and effective method for this transformation. The reduction of 4-nitropyrazol-3-ones to the corresponding 4-aminopyrazol-3-ones has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov Similarly, the reduction of 1-(4-nitrophenyl)-1H-pyrazoles to their aniline (B41778) derivatives is efficiently carried out using catalytic hydrogenation with Pd/C. acs.orgacs.org This method is generally clean and high-yielding.

Table 2: Conditions for Catalytic Hydrogenation of Nitropyrazoles

Nitro-Precursor Catalyst Hydrogen Source Solvent Temperature Yield Reference
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1% Pd/C Cyclohexene (B86901) Ethanol 160 °C (Microwave) 92% acs.org
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 10% Pd/Al₂O₃ H₂ (gas) Acetic Acid 60 °C (Flow) 86% acs.org
4-Nitropyrazol-3-ones Pd-C H₂ (gas) Not specified Not specified Not specified nih.gov

This table presents data from studies on the reduction of various nitropyrazole derivatives, illustrating effective conditions for this type of transformation.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that offer advantages in terms of efficiency, safety, and environmental impact. For the synthesis of this compound, techniques such as specialized catalysis, microwave-assisted synthesis, and flow chemistry are being explored.

Transition metal catalysis is central to many modern synthetic strategies for forming C-N bonds, as highlighted in the direct amination methodologies. Palladium-catalyzed systems are particularly prominent. The Buchwald-Hartwig amination of 4-bromo-1H-pyrazoles, for example, utilizes a palladium precatalyst with a bulky biarylphosphine ligand to achieve high efficiency in coupling with a variety of amines. nih.govacs.org The choice of ligand is critical to the success of these couplings, with ligands like tBuBrettPhos and tBuDavePhos showing particular efficacy. nih.govnih.gov

Copper-catalyzed methods provide an alternative, especially for coupling with certain types of amines where palladium catalysts may be less effective. nih.gov The development of pyrazole-based P,N-ligands for palladium catalysts has also been shown to facilitate both Suzuki coupling and amination reactions, indicating the ongoing innovation in catalyst design for pyrazole functionalization. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. aminer.cnnih.gov This technology has been successfully applied to the synthesis of aminopyrazole derivatives.

In a multi-step synthesis of related pyrazole compounds, microwave heating dramatically reduced the reaction time for the reduction of a nitro group. acs.orgacs.org For instance, a catalytic transfer hydrogenation using 1% Pd/C and cyclohexene as the hydrogen donor was completed in just 2 minutes at 160 °C under microwave irradiation, affording the corresponding aniline in high yield. acs.org Microwave irradiation has also been effectively used for the initial cyclocondensation step to form the pyrazole ring itself, reducing a process that could take hours down to a few minutes. acs.orgnih.govresearchgate.net

Table 3: Microwave-Assisted Reduction of a 1-(4-Nitrophenyl)-1H-pyrazole Derivative

Parameter Condition
Reactant 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
Catalyst 10% Pd/C (3 mol%)
H-Donor Cyclohexene (5 equiv.)
Solvent Ethanol
Temperature 100 °C
Time 5 minutes
Reference acs.org

This table details the specific conditions used in a microwave-assisted reduction of a nitrophenylpyrazole, showcasing the efficiency of this technique.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages in terms of safety, scalability, and process control. nih.gov This technology is particularly well-suited for multi-step syntheses and for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of aminopyrazoles has been successfully adapted to a continuous flow process. acs.org A two-step sequence involving the cyclocondensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound, followed by the catalytic hydrogenation of the resulting nitropyrazole, has been demonstrated. acs.orgacs.org The first step was performed in a coil reactor at high temperature, and the crude product stream was then directly introduced into a flow hydrogenator (H-Cube®) containing a fixed-bed Pd/Al₂O₃ catalyst. acs.org This integrated process avoids the isolation of intermediates and allows for a more streamlined and efficient production of the aminopyrazole product. acs.org

Table 4: Two-Step Continuous Flow Synthesis of an Aminopyrazole

Step Reactor Catalyst Solvent Temperature Residence Time Overall Yield
1. Cyclocondensation X-Cube Flash - Acetic Acid 175 °C 1.5 min 86%
2. Hydrogenation H-Cube 10% Pd/Al₂O₃ (from step 1) 60 °C (2 mL/min flow rate) 86%

This table outlines the parameters for a two-step continuous flow synthesis of a 1-(4-aminophenyl)-1H-pyrazole derivative, highlighting the efficiency of flow chemistry. acs.org

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters for both the pyrazole ring formation and the subsequent reduction step.

For the initial cyclocondensation reaction, several factors can be fine-tuned. The choice of solvent is critical; while traditional methods often employ alcohols like ethanol or methanol (B129727), the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can sometimes lead to higher yields and better regioselectivity, particularly in the synthesis of 1-arylpyrazoles. nih.gov The reaction temperature is another key variable. While some condensations proceed at room temperature, others require heating to reflux to achieve a reasonable reaction rate and completion. scirp.org The use of a catalyst, such as a Brønsted or Lewis acid, can also accelerate the reaction and improve yields. For instance, nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

The following table outlines potential optimization parameters for the synthesis of a 1-(2-nitrophenyl)-4-nitropyrazole intermediate:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolDMFAcetic AcidOptimization of yield and regioselectivity
Temperature Room Temp.60 °CRefluxIncreased reaction rate
Catalyst Nonep-Toluenesulfonic acidZinc ChlorideEnhanced reaction speed and yield
Reactant Ratio 1:11:1.21.2:1Maximization of limiting reagent conversion

For the subsequent reduction of the 4-nitro group to the 4-amino group, catalytic hydrogenation is a common and effective method. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd/CRaney NickelPtO₂High conversion and chemoselectivity
Solvent Methanol/EthanolEthyl AcetateAcetic AcidOptimal solubility and catalyst activity
Hydrogen Pressure 1 atm50 psi100 psiEfficient reduction
Temperature Room Temp.40 °C60 °CFaster reaction, potential for side reactions

A patent for the preparation of pyrimidinyl-4-aminopyrazole compounds describes the reduction of a 4-nitro-1H-pyrazole using 10% Pd/C in methanol under hydrogen pressure, achieving a 99% yield. google.com This provides a strong starting point for the optimization of the reduction of 1-(2-nitrophenyl)-4-nitropyrazole.

Scale-Up Considerations for Laboratory and Research-Scale Synthesis

Scaling up the synthesis of this compound from a laboratory to a research scale (grams to hundreds of grams) introduces several challenges that need to be addressed to ensure safety, consistency, and efficiency.

Heat Management: The cyclocondensation and, particularly, the nitration and reduction steps can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is essential. The rate of addition of reagents may also need to be carefully controlled.

Mixing: Homogeneous mixing becomes more challenging in larger reaction vessels. Inefficient stirring can lead to localized hot spots, concentration gradients, and ultimately, lower yields and the formation of impurities. The use of appropriate overhead stirrers with suitable impeller designs is necessary.

Reagent and Solvent Handling: Handling larger quantities of flammable solvents and potentially hazardous reagents requires appropriate safety measures, including fume hoods, personal protective equipment, and grounding to prevent static discharge. The choice of solvent might also be influenced by its boiling point and ease of removal on a larger scale.

Work-up and Purification: The work-up procedure, including extractions and washes, needs to be adapted for larger volumes. Phase separation can be slower, and the handling of larger amounts of aqueous and organic waste must be considered. Purification by column chromatography, which is common on a small scale, can become impractical. Recrystallization is often the preferred method for purification on a larger scale, and solvent selection for this process is a critical optimization step.

Safety of Intermediates: The stability of intermediates, such as the (2-nitrophenyl)hydrazine starting material and any nitro-containing intermediates, must be considered. (2-Nitrophenyl)hydrazine is a toxic and potentially unstable compound. Nitro-aromatic compounds can be energetic, and their thermal stability should be assessed before large-scale synthesis.

The following table summarizes key considerations for scaling up the synthesis:

ParameterLaboratory Scale (mg-g)Research Scale (g-kg)Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorHeat transfer, controlled addition
Stirring Magnetic stir barOverhead mechanical stirrerEfficient mixing, prevention of hot spots
Temperature Control Heating mantle, oil bathCirculating heating/cooling systemPrecise temperature control, safety
Purification Column chromatographyRecrystallization, distillationEfficiency, solvent usage, scalability
Safety Standard lab practicesProcess safety review, specialized equipmentHandling of hazardous materials, exotherm control

By carefully considering these factors and conducting appropriate process development and safety assessments, the synthesis of this compound can be successfully scaled up for research purposes.

Theoretical and Computational Chemistry Investigations of 1 2 Nitrophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons, molecular orbital energies, and other key electronic properties that govern the reactivity and characteristics of the compound.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. For 1-(2-Nitrophenyl)-1H-pyrazol-4-amine, a typical DFT study would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such a study would yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these orbital energies, providing a comprehensive picture of the molecule's electronic behavior.

Table 1: Hypothetical Ground State Properties of this compound calculated using DFT

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Ionization Potential6.2 eV
Electron Affinity2.5 eV
Electronegativity4.35 eV
Chemical Hardness1.85 eV

Ab Initio Calculations for Molecular Energies and Geometries

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate molecular energies and geometries. Methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) would be employed.

These calculations would begin with a geometry optimization to find the lowest energy conformation of this compound. The resulting optimized geometry would provide precise bond lengths and angles. The total electronic energy of the molecule in its ground state would also be determined, which is a fundamental quantity in computational chemistry.

Table 2: Illustrative Optimized Geometrical Parameters of this compound from Ab Initio Calculations

Bond/AngleValue
C-N (pyrazole ring)1.35 Å
N-N (pyrazole ring)1.38 Å
C-C (phenyl ring)1.39 Å
C-N (amino group)1.37 Å
N-O (nitro group)1.23 Å
C-N-N (angle)110°
C-C-C (phenyl angle)120°

Conformational Analysis and Potential Energy Surfaces of the Compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

The primary focus of such an analysis would be the rotation around the single bond connecting the nitrophenyl group to the pyrazole (B372694) ring. A relaxed PES scan would be performed by systematically varying the dihedral angle of this bond and calculating the energy at each step. This would reveal the most stable rotational isomer (conformer) and any transition states for interconversion. The relative energies of different conformers are important for understanding which shapes the molecule is likely to adopt at a given temperature.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra or even serve as a predictive tool in the absence of experimental data.

Calculated NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculations would be performed on the optimized geometry of this compound. The resulting ¹H and ¹³C chemical shifts would be referenced against a standard, such as tetramethylsilane (TMS). These theoretical predictions can be instrumental in assigning peaks in an experimental NMR spectrum. Spin-spin coupling constants can also be calculated to further aid in structural elucidation.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C (pyrazole, C3)145.2H (pyrazole, H3)7.8
C (pyrazole, C4)110.5H (pyrazole, H5)8.1
C (pyrazole, C5)135.8H (phenyl, ortho)7.9
C (phenyl, C1')140.1H (phenyl, meta)7.5
C (phenyl, C2')148.9H (phenyl, para)7.6
C (amino, NH₂)-H (amino, NH₂)4.5

Predicted IR and UV-Vis Spectra

Theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations, performed at the same level of theory as the geometry optimization, yield the frequencies and intensities of the vibrational modes. These can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the N-H stretches of the amine group, the N=O stretches of the nitro group, and the aromatic C-H and C=C vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. The calculations would provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions. This information helps in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

Spectroscopic DataPredicted ValueAssignment
IR Frequency3450 cm⁻¹N-H stretch (amine)
IR Frequency1550 cm⁻¹N=O asymmetric stretch (nitro)
IR Frequency1350 cm⁻¹N=O symmetric stretch (nitro)
IR Frequency1600 cm⁻¹C=C stretch (aromatic)
UV-Vis λmax280 nmπ → π* transition
UV-Vis λmax350 nmn → π* transition

Reaction Mechanism Elucidation through Transition State Calculations

Transition state (TS) calculations are a fundamental tool in computational chemistry used to map out the energy profile of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can determine the activation energy, which is crucial for understanding reaction rates and mechanisms.

For pyrazole derivatives, these calculations are often performed using Density Functional Theory (DFT) methods. Researchers can model reactions such as electrophilic substitution, cyclization, or functional group transformations. The process involves:

Reactant and Product Optimization: The geometric structures of the starting materials and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state.

Frequency Analysis: A frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction involving This compound , such as an N-alkylation or an electrophilic aromatic substitution, TS calculations would reveal the energy barrier for the reaction, offering insights into its feasibility and kinetics.

Table 1: Representative Data from Transition State Calculations for a Generic Pyrazole Reaction (Note: This table is illustrative and not based on specific data for this compound.)

Reaction StepMethod/Basis SetActivation Energy (kcal/mol)Key Bond Distances in TS (Å)
N-H DeprotonationB3LYP/6-31G(d)15.2N-H: 1.25, H-Base: 1.30
C-C Bond FormationM06-2X/def2-TZVP25.8C-C: 2.10

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

When applied to pyrazole derivatives, MD simulations can:

Explore Conformational Space: Identify the most stable three-dimensional arrangements of the molecule. For This compound , this would involve studying the rotation around the bond connecting the phenyl and pyrazole rings.

Analyze Solvent Effects: Simulate the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to understand how the solvent influences its structure and dynamics. This is crucial for predicting behavior in a realistic chemical environment. mdpi.com

Study Binding Interactions: If the molecule is a potential drug candidate, MD simulations can model its interaction with a biological target, like a protein, to assess the stability of the complex. nih.gov

Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to analyze solvation shells.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Areas with high LUMO density are the likely sites for nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. mdpi.com

For This compound , FMO analysis would likely show the HOMO localized on the electron-rich pyrazole ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl group. mdpi.com This distribution helps predict how the molecule would behave in different types of chemical reactions.

Table 2: Illustrative FMO Data for a Nitrophenyl-Pyrazole Derivative (Note: This table is illustrative and not based on specific data for this compound.)

ParameterValue (eV)Implication
EHOMO-6.25Indicates electron-donating ability
ELUMO-2.15Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.10Suggests moderate chemical stability

Electrostatic Potential Surface (ESP) Analysis for Charge Distribution and Interaction Sites

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. asrjetsjournal.org It maps the electrostatic potential onto the molecule's electron density surface, using colors to indicate different potential regions:

Red: Regions of negative potential, which are rich in electrons. These areas are attractive to electrophiles and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or near-zero potential.

For This compound , an ESP map would be expected to show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring and amino group. nih.gov Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group and the aromatic rings. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying the most likely sites for chemical reactions. asrjetsjournal.orgnih.gov

Derivatization, Analog Synthesis, and Structure Reactivity Relationship Srr Studies

Synthesis of N-Substituted 4-Aminopyrazole Derivatives

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key nucleophilic center, readily undergoing reactions with various electrophiles to yield N-substituted derivatives. Common transformations include acylation, sulfonylation, and alkylation, which introduce a wide array of functional groups, thereby modifying the compound's chemical properties.

Acylation is typically achieved by reacting the parent amine with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid. Similarly, sulfonamides can be prepared using sulfonyl chlorides. Alkylation of the amino group can be performed using alkyl halides, although care must be taken to control the degree of substitution to avoid the formation of quaternary ammonium salts. These reactions are fundamental in generating libraries of analogs for further study.

Table 1: Examples of N-Substitution Reactions

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)acetamide
AcylationBenzoyl chlorideN-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzamide
SulfonylationBenzenesulfonyl chlorideN-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-1-(2-nitrophenyl)-1H-pyrazol-4-amine

Functionalization of the Nitrophenyl Ring System

The 1-(2-nitrophenyl) moiety offers significant opportunities for structural modification through reactions on the phenyl ring or chemical transformation of the nitro group.

The substitution pattern on the phenyl ring is governed by the directing effects of the existing substituents: the pyrazol-1-yl group and the nitro group. The pyrazole ring is generally considered an electron-donating group, thus activating the phenyl ring for electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions (relative to the pyrazole). Conversely, the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming groups to the meta position. rrbdavc.org Given the substitution at position 2, the interplay of these effects makes further electrophilic substitution challenging and likely to yield a mixture of products.

However, the strong electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr). Nucleophiles can displace leaving groups (if present) or, in some cases, a hydride ion from positions ortho and para to the nitro group. For 1-(2-nitrophenyl)-1H-pyrazol-4-amine, the positions C3' and C5' are meta to the nitro group, while C6' is ortho and C4' is para. This makes the C4' and C6' positions susceptible to attack by strong nucleophiles like alkoxides or amines, potentially leading to the displacement of other substituents if present, or addition-elimination reactions.

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established and highly efficient transformation. wikipedia.orgyoutube.com This conversion dramatically alters the electronic properties of the phenyl ring, transforming an electron-withdrawing group into an electron-donating one, which in turn influences the reactivity of the entire molecule.

The resulting 2-(4-amino-1H-pyrazol-1-yl)aniline is a key intermediate, as the newly formed amino group can undergo further reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) or participate in condensation reactions to form new heterocyclic rings. organic-chemistry.org

Table 2: Common Chemical Transformations of the Nitro Group

Reagent(s)Product FunctionalityProduct Name Example
H₂, Pd/C or Fe/HClAmine2-(4-amino-1H-pyrazol-1-yl)aniline
Zn, NH₄Cl, H₂OHydroxylamine2-(4-amino-1H-pyrazol-1-yl)phenylhydroxylamine
Na₂S₂O₄Amine2-(4-amino-1H-pyrazol-1-yl)aniline
Zn, NaOHAzo/Azoxy compound(Formation of dimeric species)

Heterocyclic Ring Modifications and Formation of Fused Systems

The aminopyrazole core is a valuable building block for the synthesis of fused heterocyclic systems. The 4-amino group, in conjunction with the C5-H of the pyrazole ring, can act as a dinucleophilic species to react with 1,3-bielectrophilic reagents. This strategy allows for the construction of pyrazolo-fused pyridines, pyrimidines, and other heterocyclic systems. chim.itchim.it

For instance, condensation with β-diketones or α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. chim.it Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyrazolo[3,4-d]pyrimidines. These reactions significantly expand the structural diversity of the derivatives, creating more complex and rigid molecular architectures. semanticscholar.org

Combinatorial Chemistry Approaches for Library Generation of Derivatives

The synthetic routes available for modifying the this compound scaffold are well-suited for combinatorial chemistry and parallel synthesis techniques. By systematically varying the reactants in the key derivatization steps, large libraries of analogs can be generated efficiently.

A combinatorial approach could involve:

N-Acylation/Sulfonylation: Using a diverse set of acyl chlorides and sulfonyl chlorides to create a library of N-substituted amides and sulfonamides.

Nitro Group Reduction and Subsequent Derivatization: Reducing the nitro group to an amine and then reacting the resulting aniline (B41778) with a variety of electrophiles or diazotization reagents.

Fused Ring Formation: Reacting the parent amine with a collection of different 1,3-dielectrophiles to produce a range of fused pyrazole systems. chim.it

Multi-component reactions, such as the Ugi condensation, could also be employed, using the 4-amino group as one of the components to rapidly build molecular complexity and generate diverse libraries. chim.it

Quantitative Structure-Reactivity Relationship (QSRR) Studies within the Compound Family

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. For the family of derivatives based on this compound, a QSRR study could provide valuable insights into how specific structural modifications influence chemical properties.

A typical QSRR study would proceed as follows:

Library Synthesis: A library of derivatives would be synthesized using the combinatorial approaches described above, ensuring systematic variation of substituents at defined positions (e.g., on the 4-amino group or the phenyl ring).

Reactivity Measurement: A specific chemical reactivity parameter would be measured for each compound in the library. This could be, for example, the rate constant for a specific reaction, the pKa of the amino group, or the redox potential.

Descriptor Calculation: A set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., Hammett constants, partial charges), steric properties (e.g., molar volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates the calculated descriptors (independent variables) to the measured reactivity (dependent variable).

The resulting QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to guide the design of future derivatives with desired chemical properties.

Stereochemical Control and Asymmetric Synthesis in Derivatization

The stereochemical control in the derivatization of "this compound" is a nuanced area of synthetic organic chemistry, primarily centered on two key aspects: the potential for atropisomerism due to the substituted N-aryl group and the introduction of new stereocenters through reactions involving the 4-amino group. While direct research on the asymmetric derivatization of this specific compound is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining analogous systems and established synthetic methodologies. This section will explore potential strategies for stereochemical control, drawing parallels from the synthesis of other axially chiral biaryls and the asymmetric functionalization of aromatic amines.

A significant feature of "this compound" is the possibility of axial chirality. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. In this molecule, the steric hindrance between the ortho-nitro group on the phenyl ring and the substituents on the pyrazole ring can lead to a sufficiently high rotational barrier to allow for the isolation of stable enantiomers at room temperature. The development of synthetic methods to control this axial chirality is a key challenge and a significant area of interest.

Recent advancements in asymmetric catalysis have led to powerful methods for the atroposelective synthesis of N-aryl heterocycles. These strategies can be broadly categorized into two approaches: dynamic kinetic resolution of a configurationally unstable precursor and central-to-axial chirality conversion.

One potential strategy for the atroposelective synthesis of derivatives of "this compound" could involve a catalytic asymmetric C-H functionalization. Although not demonstrated on this specific molecule, similar approaches have been successful for the synthesis of other axially chiral biaryls. For instance, transition metal-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for constructing chiral biaryl motifs nih.gov. A hypothetical reaction could involve the directed C-H activation of the N-phenyl ring, with a chiral catalyst ensuring that the reaction proceeds enantioselectively to generate a product with a defined axial chirality.

Another promising approach is the use of chiral phosphoric acid catalysis. This methodology has been successfully applied to the asymmetric synthesis of atropisomeric arylpyrazoles through the direct arylation of 5-aminopyrazoles with naphthoquinones rsc.org. This reaction proceeds via a central-to-axial chirality relay mechanism, where a transient chiral center guides the formation of the stable chiral axis. A similar strategy could be envisioned for the derivatization of "this compound", where the 4-amino group could be modified to participate in a similar catalytic cycle.

The following table summarizes representative examples of atroposelective synthesis of N-aryl heterocycles, which could serve as a basis for developing methods for the target compound.

Catalyst/MethodSubstrate TypeKey TransformationStereoselectivityReference
Chiral-at-metal rhodium catalystN-arylpyrrolesAtroposelective alkylationup to >99.5% ee d-nb.info
Chiral phosphoric acid5-Aminopyrazoles and naphthoquinonesDirect arylation with central-to-axial chirality relayExcellent enantioselectivities rsc.org
Rhodium-catalyzed N-H insertionIndoles and diazonaphthoquinonesAtroposelective synthesis of N-arylindolesExcellent enantiomeric ratios pku.edu.cn
Chiral phosphoric acid catalystN/ACyclodehydration to form atropisomeric N-aryl 1,2,4-triazolesup to 91:9 er bohrium.com

Beyond atropisomerism, stereochemical control can also be exerted during the derivatization of the 4-amino group. The introduction of a chiral substituent at this position would generate a new stereocenter. Asymmetric organocatalysis offers a plethora of methods for the enantioselective functionalization of amines.

For example, the asymmetric allylation of imines, formed from the condensation of an amine with an aldehyde, is a well-established method for the synthesis of chiral homoallylic amines researchgate.netnih.govnih.gov. A potential synthetic route could involve the initial formation of an imine from "this compound" and a suitable aldehyde, followed by an organocatalytic allylation to introduce a chiral homoallylic group. The choice of a chiral Brønsted acid or a bifunctional organocatalyst would be crucial in determining the enantioselectivity of the reaction.

The following table outlines some organocatalytic methods for the asymmetric synthesis of chiral amines that could be adapted for the derivatization of the 4-amino group of the target molecule.

Catalyst TypeReaction TypeProduct TypeStereoselectivityReference
Chiral 3,3'-diaryl-BINOLAsymmetric organocatalytic allylation of acyliminesChiral homoallylic amines90-99% ee nih.gov
Aminophenol organocatalystAsymmetric nucleophilic addition of allylboronates to N-phosphinoyl iminesChiral homoallylic amines76-98% ee nih.gov
Bifunctional Amine-SquaramidesAsymmetric domino/cascade reactionsVarious chiral heterocyclesExcellent stereoselectivity acs.org

In the absence of an efficient asymmetric synthesis, the resolution of a racemic mixture of a chiral derivative of "this compound" would be a viable alternative. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of the diastereomers by crystallization wikipedia.orgrsc.org. More modern techniques, such as chiral high-performance liquid chromatography (HPLC), offer a powerful method for the analytical and preparative separation of enantiomers acs.orgresearchgate.netnih.gov. The development of suitable chiral stationary phases is key to the success of this approach.

Future Research Directions and Unexplored Potential of 1 2 Nitrophenyl 1h Pyrazol 4 Amine

Integration with Flow Chemistry for Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, including N-arylated pyrazoles, has been a subject of extensive research. nih.gov Traditional batch synthesis methods, however, often present challenges related to scalability, safety, and environmental impact. scispace.com Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to address these limitations by offering enhanced control over reaction parameters, improved safety profiles, and greater efficiency. nih.gov

Future research should focus on developing a continuous flow synthesis process for 1-(2-Nitrophenyl)-1H-pyrazol-4-amine. Such a process could involve the continuous diazotization of an appropriate aniline (B41778) precursor followed by a metal-free reduction and subsequent cyclization, as has been demonstrated for other N-arylated pyrazoles. scispace.com The use of microreactors would allow for precise control over temperature, pressure, and reaction times, potentially leading to higher yields, improved purity, and a significant reduction in waste generation. beilstein-journals.org Furthermore, a telescoped multi-step flow synthesis could be designed to produce derivatives of the title compound in an automated and efficient manner. nih.gov The development of a robust and scalable flow synthesis would be a significant step towards more sustainable and industrially viable production of this and related compounds.

Exploration of Novel Catalytic Transformations Mediated by Derivatives

The pyrazole scaffold is a well-known ligand in coordination chemistry, and its metal complexes have shown significant catalytic activity in various organic transformations. nih.govresearchgate.netrsc.org The presence of both a pyrazole ring and an amino group in this compound makes it an excellent candidate for the development of novel ligands and catalysts.

Future research should explore the synthesis of metal complexes incorporating derivatives of this compound. These complexes, featuring transition metals such as copper, palladium, or ruthenium, could be investigated for their catalytic efficacy in a range of reactions, including cross-coupling reactions, oxidations, and hydrogenations. researchgate.netmdpi.com The electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or the pyrazole core, allowing for the rational design of catalysts with specific activities and selectivities. Protic pyrazole complexes, in particular, have shown promise in catalysis due to their proton-responsive nature. nih.gov

Table 1: Potential Catalytic Applications of this compound Derivatives

Catalytic TransformationPotential Metal ComplexRationale
C-C Coupling ReactionsPalladium(II) complexesThe pyrazole-amine ligand can stabilize the palladium center, facilitating oxidative addition and reductive elimination steps.
Oxidation of AlcoholsCopper(II) complexesThe redox-active copper center, in conjunction with the pyrazole ligand, can mediate the aerobic oxidation of alcohols to aldehydes or ketones. mdpi.com
Hydrogenation of AlkenesRuthenium(II) complexesThe pincer-type coordination of pyrazole-based ligands can create a stable and active catalytic site for hydrogenation reactions.

Development of Advanced Spectroscopic Probes with Enhanced Sensitivity

Pyrazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes, including metal ions. nih.govnih.gov The fluorescence properties of these compounds are often governed by intramolecular charge transfer (ICT) phenomena, which can be modulated by the binding of an analyte. The structural features of this compound, including its donor-acceptor system, suggest its potential as a scaffold for the development of novel spectroscopic probes.

Future research should focus on the design and synthesis of derivatives of this compound with enhanced fluorescence quantum yields and selectivity for specific analytes. This could be achieved by introducing various functional groups onto the pyrazole or phenyl rings to modulate the electronic properties and create specific binding sites. The resulting compounds could be screened for their ability to detect environmentally and biologically important metal ions, such as Hg2+, Cu2+, and Zn2+, through "turn-on" or "turn-off" fluorescence responses. researchgate.net The development of probes with high sensitivity and selectivity would have significant applications in environmental monitoring and biomedical imaging. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is rapidly expanding, offering powerful tools for predicting the properties and reactivity of molecules. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been successfully used to predict the toxicity and other properties of nitroaromatic compounds. nih.govmdpi.comresearchgate.net

Future research should leverage these computational tools to build predictive models for this compound and its derivatives. By generating a dataset of structurally related compounds and their experimentally determined properties, ML algorithms can be trained to predict various parameters, including reactivity in different chemical reactions, potential biological activity, and toxicity. mdpi.com Such models could significantly accelerate the discovery of new derivatives with desired properties by enabling virtual screening of large compound libraries, thereby reducing the need for extensive experimental work. nih.gov

Design of New Functional Materials Incorporating the Pyrazolamine Scaffold

The ability of pyrazole derivatives to act as ligands for metal ions makes them attractive building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). unibo.itmdpi.com These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Future research should investigate the use of this compound as a linker for the construction of novel coordination polymers. The combination of the pyrazole ring and the amino group provides multiple coordination sites, which could lead to the formation of diverse and interesting network structures. nih.gov The properties of the resulting materials, such as their porosity and thermal stability, could be tuned by varying the metal ions and the reaction conditions. The incorporation of the nitro group could also impart interesting electronic or optical properties to the materials.

Multicomponent Reactions Incorporating the Compound as a Key Reactant

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from simple starting materials in a single step. nih.gov The Ugi and Passerini reactions are well-known examples of MCRs that are widely used in medicinal chemistry and drug discovery. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Future research should explore the use of this compound as a key component in MCRs. The primary amine functionality of this compound makes it a suitable substrate for reactions such as the Ugi four-component reaction. By reacting this compound with an aldehyde, an isocyanide, and a carboxylic acid, a library of novel, highly substituted pyrazole derivatives could be readily synthesized. nih.gov This approach would provide a rapid and efficient route to a diverse range of compounds with potential applications in various fields.

Challenges and Opportunities in Scale-Up and Potential Industrial Applications

While the laboratory-scale synthesis of pyrazole derivatives is well-established, the scale-up of these processes for industrial production can present significant challenges. nih.govmdpi.com These challenges include ensuring safety, particularly when handling hazardous reagents, maintaining product quality and consistency, and minimizing environmental impact.

The development of a continuous flow process for the synthesis of this compound, as discussed in section 8.1, would be a major step towards overcoming these challenges. Flow chemistry offers a safer, more efficient, and more sustainable alternative to traditional batch manufacturing. scispace.com Although specific commercial applications for this compound have not yet been established, its structural similarity to compounds with known biological activities suggests potential applications in the pharmaceutical and agrochemical industries. researchgate.netnih.govglobalresearchonline.net Further research into the biological properties of this compound and its derivatives could uncover valuable industrial applications, creating opportunities for its commercialization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Nitrophenyl)-1H-pyrazol-4-amine, and how can purity be validated?

  • Methodological Answer : A common synthesis involves coupling 4-aminopyrazole derivatives with 2-nitrophenyl groups via Ullmann-type reactions. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours yield the target compound with ~18% efficiency after chromatographic purification . Purity validation typically employs HPLC (>95% purity) and spectral characterization (e.g., 1^1H/13^13C NMR, HRMS) to confirm molecular identity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR peaks at δ 8.87 (d, J = 2.0 Hz) confirm pyrazole-proton environments, while aromatic protons from the 2-nitrophenyl group appear at δ 7.5–8.3 .
  • IR : Stretching vibrations at ~3298 cm1^{-1} (N-H) and ~1520 cm1^{-1} (NO2_2) validate functional groups .
  • X-ray crystallography : For structural confirmation, triclinic crystal systems (e.g., space group P1, α = 79.9°, β = 78.8°) provide detailed packing interactions and bond lengths .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors contribute to low efficiency?

  • Methodological Answer : Low yields (~17–20%) are often due to steric hindrance from the 2-nitro group and competing side reactions. Optimization strategies include:

  • Catalyst screening : Copper(I) bromide outperforms Pd catalysts in Ullmann couplings for nitroaryl systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis acid-base purification to remove residual metal catalysts .
  • Temperature control : Prolonged heating (>48 hours) at 35°C improves coupling efficiency without decomposition .

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Antimicrobial activity : Analogues with electron-withdrawing groups (e.g., 5-chloro, 4-fluoro) on the pyrazole ring show enhanced bacterial growth inhibition (MIC ~2–8 µg/mL) compared to unsubstituted derivatives .
  • Antimitotic effects : Diarylation at pyrazole positions 1 and 4 (e.g., 1-aryl-4-arylpyrazoles) disrupts tubulin polymerization, as shown in sea urchin embryo assays .
  • σ Receptor antagonism : Substitution at the 3-position with bulky groups (e.g., cyclopropyl) enhances binding affinity (IC50_{50} < 50 nM) to σ1_1 receptors .

Q. How can crystallographic data resolve contradictions in spectral interpretations?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., ambiguous NO2_2 stretching modes) are resolved via single-crystal X-ray diffraction. For example, bond angles (e.g., C-Nitro = 125.5°) and torsion angles (e.g., pyrazole-phenyl dihedral = 15.2°) confirm planar vs. twisted conformations, which influence reactivity and solubility . Refinement parameters (R1_1 < 0.07) ensure data reliability .

Methodological Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s antitubulin activity?

  • Methodological Answer :

  • Sea urchin embryo assay : Quantifies mitotic arrest via microscopic evaluation of blastomere cleavage inhibition .
  • Tubulin polymerization assay : Measures optical density (340 nm) changes in purified tubulin solutions; IC50_{50} values correlate with pyrazole substituent hydrophobicity .
  • Cell viability assays (e.g., MTT) : Validate cytotoxicity in cancer cell lines (e.g., HeLa, IC50_{50} ~10 µM) .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. Nitro groups degrade rapidly under alkaline conditions (t1/2_{1/2} < 6 hours at pH 9) .
  • Light sensitivity : UV-Vis spectroscopy tracks nitro-to-nitrito isomerization; store samples in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for structurally similar analogues?

  • Methodological Answer : Variations in assay conditions (e.g., serum concentration in cell cultures) and substituent regiochemistry explain discrepancies. For example:

  • 4-Nitrophenyl vs. 2-nitrophenyl : The latter’s steric hindrance reduces σ1_1 receptor binding by ~30% compared to para-substituted analogues .
  • Solubility factors : LogP values >3.5 (calculated via ChemAxon) limit membrane permeability in cell-based assays, falsely lowering activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.